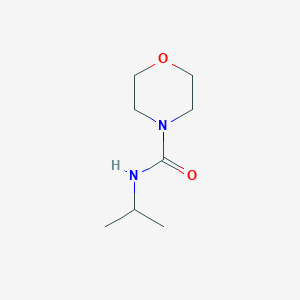

4-Morpholinecarboxamide, N-(1-methylethyl)-

CAS No.: 50708-02-6

Cat. No.: VC7977320

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50708-02-6 |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | N-propan-2-ylmorpholine-4-carboxamide |

| Standard InChI | InChI=1S/C8H16N2O2/c1-7(2)9-8(11)10-3-5-12-6-4-10/h7H,3-6H2,1-2H3,(H,9,11) |

| Standard InChI Key | VGEHUCHOIFQYFR-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)N1CCOCC1 |

| Canonical SMILES | CC(C)NC(=O)N1CCOCC1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

-

A morpholine ring (O=CHN) with a carboxamide (-CONH-) group at the 4-position.

-

An isopropyl group (-N(CH(CH))) attached to the carboxamide nitrogen .

Molecular Formula: CHNO

Molecular Weight: 172.22 g/mol .

Table 1: Structural and Nomenclature Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(propan-2-yl)morpholine-4-carboxamide | |

| CAS Number | 50708-02-6 | |

| SMILES | O=C(NC(C)C)N1CCOCC1 | |

| InChI Key | JJBOTQBQXSSOAE-UHFFFAOYSA-N |

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acyl chloride coupling:

-

Morpholine-4-carbonyl chloride is reacted with isopropylamine in the presence of a base (e.g., triethylamine) .

-

The reaction proceeds under anhydrous conditions in solvents like dichloromethane or THF.

Reaction Scheme:

Industrial Production

Industrial methods emphasize continuous flow processes to enhance yield (≥85%) and purity (≥98%). Key steps include:

-

Automated temperature control (20–25°C).

-

In-line purification using silica gel chromatography.

Physicochemical Properties

Physical Characteristics

-

Solubility:

Table 2: Thermodynamic Properties

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 1.45 | Calculated |

| pKa (Acid Dissociation) | 14.40 ± 0.60 | Predicted |

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against:

Prokineticin Receptor Antagonism

Patent data (WO2007067511A2) highlights its role as a prokineticin receptor antagonist, with potential applications in circadian rhythm modulation and sleep disorders .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | -20°C (desiccated) |

| Disposal | Incineration via certified facilities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume